molecular formula C20H20ClN5OS B2546422 5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine CAS No. 1251633-33-6

5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine

Cat. No.: B2546422
CAS No.: 1251633-33-6
M. Wt: 413.92
InChI Key: KUGQKKCRKYDQFP-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a pyridin-2-yl group at position 3 and an amine at position 4. The thiazole is linked via a carbonyl group to a piperazine ring, which is further substituted with a 5-chloro-2-methylphenyl group.

Properties

IUPAC Name

(4-amino-3-pyridin-2-yl-1,2-thiazol-5-yl)-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5OS/c1-13-5-6-14(21)12-16(13)25-8-10-26(11-9-25)20(27)19-17(22)18(24-28-19)15-4-2-3-7-23-15/h2-7,12H,8-11,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGQKKCRKYDQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Suzuki–Miyaura coupling, which is widely used for forming carbon–carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Activity/Notes
Target Compound Thiazole Piperazine-5-chloro-2-methylphenyl, Pyridin-2-yl ~478.9 (calc.) Hypothesized kinase inhibition
26f () Pyridine Piperazine-pyrimidinylmethyl, Nitro 436.16 Kinase inhibitor candidate
N-Methyl-4-phenylthiazol-2-amine () Thiazole Morpholinosulfonylphenyl, Pyrimidine 436.16 High purity (99%), untested
1-(5-Chloro-2-methylphenyl)piperazine () Piperazine 2-Chloropyridine-carbonyl ~390.3 (calc.) Structural analog for SAR studies

Biological Activity

The compound 5-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C17H18ClN3OC_{17}H_{18}ClN_3O with a molecular weight of approximately 316.8 g/mol. The structural representation includes a piperazine ring, a thiazole moiety, and a pyridine group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₈ClN₃O
Molecular Weight316.8 g/mol
SMILESCC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CN=CC=C3
InChIInChI=1S/C17H18ClN3O/c1-13-4-5-15(18)11-16(13)20-7-9-21(10-8-20)17(22)14-3-2-6-19-12-14/h2-6,11-12H,7-10H2,1H3

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. The compound has shown promising results in inhibiting various cancer cell lines. For instance, compounds similar to this structure have demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against colon carcinoma HCT-15 cells, suggesting strong cytotoxic potential .

Anticonvulsant Properties

Thiazole-based compounds have also been evaluated for their anticonvulsant activity. In one study, derivatives showed high efficacy in eliminating tonic extensor phases in animal models, indicating that the thiazole moiety contributes to neuroprotective effects .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes. The presence of the piperazine ring suggests potential activity at serotonin and dopamine receptors, which are crucial in modulating various neurological and psychological conditions.

Study on Antitumor Activity

A study published in MDPI highlighted the synthesis and evaluation of thiazole derivatives against cancer cell lines. The results indicated that compounds with similar structural features to our compound exhibited significant cytotoxicity against multiple cancer types . The structure–activity relationship (SAR) analysis revealed that substitutions on the phenyl ring significantly enhance antitumor efficacy.

Anticonvulsant Activity Evaluation

In another investigation focused on anticonvulsant properties, thiazole derivatives were synthesized and tested for their protective effects against seizures induced by pentylenetetrazol (PTZ). Results showed that certain analogs provided complete protection at specific doses, reinforcing the therapeutic potential of thiazole-containing compounds .

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